molecular formula C12H16O3 B14040975 1-(5-Ethoxy-2-methoxyphenyl)propan-1-one

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one

Cat. No.: B14040975
M. Wt: 208.25 g/mol
InChI Key: PNXGIXSDFVGECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is a derivative of phenylpropanone, characterized by the presence of ethoxy and methoxy groups on the aromatic ring

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-methoxyphenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety and efficiency.

Chemical Reactions Analysis

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one can be compared to other similar compounds, such as:

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(5-ethoxy-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O3/c1-4-11(13)10-8-9(15-5-2)6-7-12(10)14-3/h6-8H,4-5H2,1-3H3

InChI Key

PNXGIXSDFVGECO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.